molecular formula C7H8F2N2O2 B13928143 2-(Difluoromethoxy)-6-methoxypyridin-3-amine

2-(Difluoromethoxy)-6-methoxypyridin-3-amine

Cat. No.: B13928143
M. Wt: 190.15 g/mol
InChI Key: ZHRGNHRILJTWJW-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-methoxy-3-Pyridinamine is a chemical compound characterized by the presence of both difluoromethoxy and methoxy groups attached to a pyridine ringThe incorporation of fluorine atoms into organic molecules often results in enhanced biological activity and altered physicochemical properties, making such compounds valuable in drug discovery and development .

Preparation Methods

The synthesis of 2-(difluoromethoxy)-6-methoxy-3-Pyridinamine typically involves the introduction of difluoromethoxy and methoxy groups onto a pyridine ring. One common method involves the reaction of a suitable pyridine derivative with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane in the presence of a base . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

2-(Difluoromethoxy)-6-methoxy-3-Pyridinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or methoxy groups are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of amines or alcohols .

Properties

Molecular Formula

C7H8F2N2O2

Molecular Weight

190.15 g/mol

IUPAC Name

2-(difluoromethoxy)-6-methoxypyridin-3-amine

InChI

InChI=1S/C7H8F2N2O2/c1-12-5-3-2-4(10)6(11-5)13-7(8)9/h2-3,7H,10H2,1H3

InChI Key

ZHRGNHRILJTWJW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)N)OC(F)F

Origin of Product

United States

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